molecular formula C15H11BrClFO B1522376 3-(4-Bromophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one CAS No. 898761-80-3

3-(4-Bromophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one

Cat. No. B1522376
CAS RN: 898761-80-3
M. Wt: 341.6 g/mol
InChI Key: IBZNLSYMKGHYLU-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one, also known as 4-bromo-2-chloro-4-fluorophenyl-1-propanone, is a synthetic organic compound that is used in a variety of scientific research applications. It is a versatile compound that can be used to synthesize a variety of organic molecules and can be used in a variety of biochemical and physiological studies.

Scientific Research Applications

Synthesis and Structure Characterization

One significant application involves the synthesis and structural characterization of related compounds using spectroscopic techniques and density functional theory (DFT). For instance, Bhumannavar (2021) discussed the structural confirmation of a closely related compound through experimental techniques like FTIR, proton NMR, and UV-Visible spectroscopy, complemented by DFT studies to compare experimental results with theoretical ones, including decomposition and melting point determination through TGA & DTA (Bhumannavar, 2021).

Optical and Electronic Properties

Research into the optical and electronic properties of chalcone derivatives, which are structurally similar to the compound , has been reported. For example, Shkir et al. (2019) examined the linear, second, and third-order nonlinear optical (NLO) properties of chalcone derivatives, revealing their potential in semiconductor devices due to comprehensible intra- and inter-molecular charge transport properties (Shkir et al., 2019).

Crystal Structure Analysis

Crystal structure and Hirshfeld surface analysis have been applied to chalcone derivatives to understand their molecular packing and intermolecular interactions. Salian et al. (2018) synthesized compounds via the Claisen-Schmidt condensation reaction and characterized them using FT-IR, elemental analysis, and X-ray diffraction, highlighting the role of weak intermolecular interactions in stabilizing the crystal structure (Salian et al., 2018).

Antifungal and Antimicrobial Applications

Another area of application involves evaluating the antifungal and antimicrobial activities of halogenated phenyl derivatives. Buchta et al. (2004) assessed the in vitro activity of 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones against a range of pathogenic yeasts and molds, finding broad-spectrum activity, particularly against Aspergillus spp. and fluconazole-resistant yeast isolates (Buchta et al., 2004).

Quantum Chemical Analysis

Quantum chemical analyses are employed to investigate the molecular structure, electronic properties, and reactivity of compounds. Najiya et al. (2014) conducted a study on a related compound, focusing on FT-IR, hyperpolarizability, NBO analysis, and HOMO-LUMO energy gap, providing insights into its potential NLO properties (Najiya et al., 2014).

properties

IUPAC Name

3-(4-bromophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClFO/c16-11-4-1-10(2-5-11)3-8-15(19)13-7-6-12(18)9-14(13)17/h1-2,4-7,9H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZNLSYMKGHYLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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